molecular formula C14H16N4O5 B1338099 1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol CAS No. 79364-50-4

1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol

Cat. No. B1338099
CAS RN: 79364-50-4
M. Wt: 320.3 g/mol
InChI Key: UBBXLRDTEYQAAN-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their importance . The synthetic design for 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine, a related compound, involves primarily four routes . Route a, for example, involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .


Molecular Structure Analysis

Triazoles have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The chemical reactions of triazoles are diverse and depend on the specific compound and conditions. For example, the synthesis of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles depend on the specific compound. For example, some bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines show weak luminescent properties in MeCN solution .

Mechanism of Action

The mechanism of action of triazoles is also diverse and depends on the specific compound and its biological target. For example, some triazoles have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of triazoles depend on the specific compound. Some compounds have been shown to have very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future directions for research on triazoles are likely to involve the development of new synthetic methods and the exploration of their diverse pharmacological activities . For example, a two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3- b :3,4- f ] [1,2,4,5]tetrazines has been proposed .

properties

IUPAC Name

1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c19-6-9(20)10(21)11(22)12(23)14-17-16-13-8-4-2-1-3-7(8)5-15-18(13)14/h1-5,9-12,19-23H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXLRDTEYQAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512559
Record name 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79364-50-4
Record name 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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